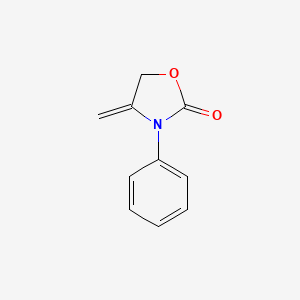
5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one is a synthetic organic compound that features a benzodioxole moiety and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole intermediate is then alkylated with a suitable halogenated pentene derivative.
Piperidine Introduction: The final step involves the nucleophilic substitution of the halogenated intermediate with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions may target the double bond in the pentene chain.
Substitution: The benzodioxole and piperidine moieties can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted benzodioxole or piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be a building block for more complex molecules.
Biology
Biochemistry: Studied for interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one would depend on its specific biological target. Generally, compounds with benzodioxole and piperidine structures can interact with various enzymes and receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2H-1,3-Benzodioxol-5-YL)-1-(morpholin-1-YL)pent-3-EN-1-one: Similar structure with a morpholine ring instead of piperidine.
5-(2H-1,3-Benzodioxol-5-YL)-1-(pyrrolidin-1-YL)pent-3-EN-1-one: Contains a pyrrolidine ring.
Uniqueness
The unique combination of the benzodioxole and piperidine moieties in 5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
23512-55-2 |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-3-en-1-one |
InChI |
InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,8-9,12H,1,4-7,10-11,13H2 |
Clé InChI |
MJBOPSKIWRUIBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CC=CCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
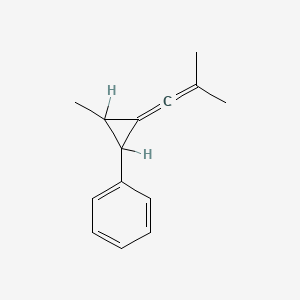
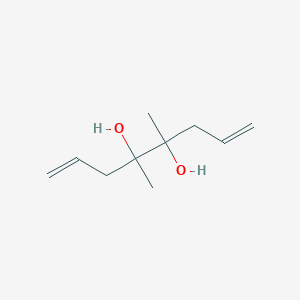
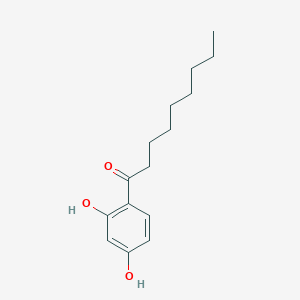

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
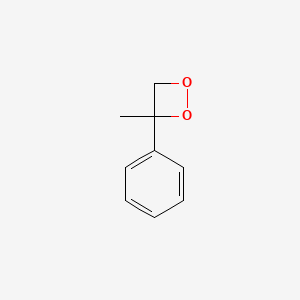


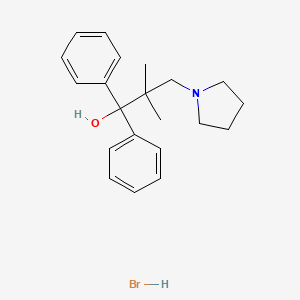
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
